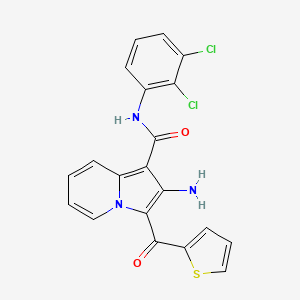

![molecular formula C20H21N3O4S B2677770 Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-82-5](/img/structure/B2677770.png)

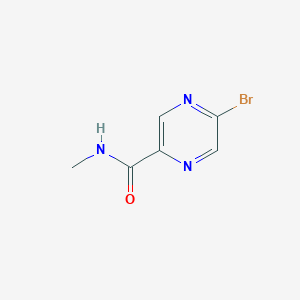

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Compounds like the one you mentioned often belong to a class of organic compounds known as heterocyclic compounds . These compounds contain a ring structure that includes atoms of at least two different elements . They are often used in the synthesis of drugs due to their diverse biological and clinical applications .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides . The exact synthesis process can vary depending on the specific compound and the desired properties .Molecular Structure Analysis

The molecular structure of these compounds can be determined using techniques such as single crystal X-ray diffraction . Theoretical modeling techniques such as DFT and HF can also be used to compare the experimental and theoretical compatibility .Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and depend on the specific compound and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be determined using a variety of techniques. For example, X-ray diffraction (XRD) analysis can provide information about the crystalline structure of the compound .Applications De Recherche Scientifique

Synthesis and Heterocyclic Chemistry

Ethyl 5-isobutyramido-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in the synthesis of various heterocyclic derivatives. Studies have demonstrated its utility in synthesizing new pyrimidine derivatives, showcasing its potential in antimicrobial applications (Farag, Kheder, & Mabkhot, 2008). Another research effort involved the transformation of related compounds into di- and triheterocyclic systems, indicating the flexibility of this scaffold in generating novel chemical entities with potential pharmacological activities (Śladowska, Bodetko, Sieklucka-Dziuba, Rajtar, Żółkowska, & Kleĭnrok, 1997).

Anticancer Potential

Compounds related to this compound have shown promising results in anticancer research. The chiral isomers of ethyl 5-amino-1,2-dihydro-2-methyl-3-phenylpyrido[3,4-b]pyrazine-7-carbamate, a compound with a similar structural motif, displayed significant differences in potency across various biological tests, hinting at the anticancer potential of this chemical class (Temple & Rener, 1989).

Allosteric Modulation and Antagonism

Research has also explored the role of related pyridazine derivatives as allosteric modulators and antagonists of adenosine A1 receptors. This demonstrates the compound's relevance in neuromodulation and its potential therapeutic applications in treating disorders associated with adenosine dysregulation (Ferguson, Valant, Horne, Figler, Flynn, Linden, Chalmers, Sexton, Christopoulos, & Scammells, 2008).

Enzymatic Activity Enhancement

In the realm of biochemistry, derivatives of this compound have been synthesized and shown to enhance the reactivity of enzymes such as cellobiase. This underscores the potential of these compounds in biotechnological applications and as tools in enzymatic studies (Abd & Awas, 2008).

Antimicrobial Activity

Furthermore, derivatives synthesized from related compounds have displayed antibacterial activity, particularly against Staphylococcus aureus. This indicates the potential of this compound derivatives in developing new antimicrobial agents (Al-Kamali, Al-Hazmi, Alhousami, & Al-Masany, 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-(4-methylphenyl)-5-(2-methylpropanoylamino)-4-oxothieno[3,4-d]pyridazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-5-27-20(26)16-14-10-28-18(21-17(24)11(2)3)15(14)19(25)23(22-16)13-8-6-12(4)7-9-13/h6-11H,5H2,1-4H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATGJQYIROQETF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C(C)C)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

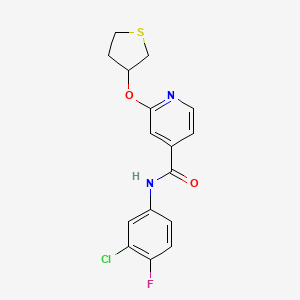

![N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]quinoxaline-2-carboxamide](/img/structure/B2677689.png)

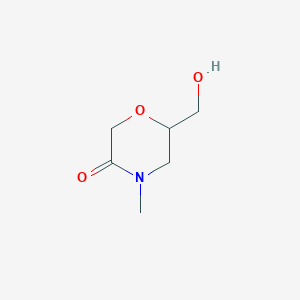

![(E)-2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-3-phenylacrylamide](/img/structure/B2677695.png)

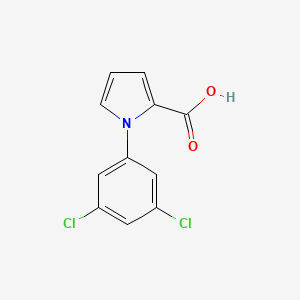

![N-(2,5-dimethylphenyl)-2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2677697.png)

![5-(2-Chloroacetyl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-sulfonamide](/img/structure/B2677700.png)

![methyl N-({2-[(tert-butoxycarbonyl)amino]ethyl}carbamoyl)-L-phenylalaninate](/img/structure/B2677703.png)

![3-(methylsulfanyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2677704.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-5-fluoro-6-methylpyridine-2-carboxamide](/img/structure/B2677710.png)